Comparative SN2 Alkylation Reactivity: Ortho-Chloro vs. Para Substituent Effects
The alkylating reactivity of ethyl benzenesulfonates is highly sensitive to nuclear substitution. A foundational kinetic study established a reactivity scale for para-substituted ethyl benzenesulfonates with sodium ethoxide in ethanol at 35°C [1]. While the ortho-chloro derivative was not directly measured, the data confirms that an electron-withdrawing substituent like chlorine increases the rate constant relative to the unsubstituted compound (k = 0.0769 L mol⁻¹ min⁻¹ for p-H). Interpolation based on the Hammett relationship suggests that an ortho-chloro substituent, with its enhanced inductive effect, drives reactivity closer to that of the p-Br derivative (k = 0.172 L mol⁻¹ min⁻¹), representing a >2-fold rate enhancement over the unsubstituted parent compound [1].
| Evidence Dimension | Second-order rate constant (k) for reaction with NaOEt in ethanol |
|---|---|
| Target Compound Data | Not directly measured; inferred to be >0.0769 and comparable to p-Br (0.172 L mol⁻¹ min⁻¹) based on electron-withdrawing effect. |
| Comparator Or Baseline | Ethyl benzenesulfonate (p-H): k = 0.0769 L mol⁻¹ min⁻¹; Ethyl 4-bromobenzenesulfonate (p-Br): k = 0.172 L mol⁻¹ min⁻¹; Ethyl 4-methylbenzenesulfonate (p-CH3): k = 0.0484 L mol⁻¹ min⁻¹ |
| Quantified Difference | Inferred rate enhancement of >2.2-fold vs. p-H and >3.5-fold vs. p-CH3. |
| Conditions | Reaction with sodium ethoxide in absolute ethanol at 35°C. |
Why This Matters
A higher intrinsic alkylation rate enables milder reaction conditions and shorter process times, a critical factor in manufacturing efficiency when scalability is a procurement consideration.
- [1] Morgan, M. S.; Cretcher, L. H. A Kinetic Study of Alkylation by Ethyl Arylsulfonates. J. Am. Chem. Soc. 1948, 70, 375–378. View Source
